Single-Crystallization Enantiomeric Excess Superiority in Threo-Methylphenidate Resolution
In the classical salt resolution of racemic threo-methylphenidate, (-)-menthoxyacetic acid achieves 98% enantiomeric excess (ee) in a single crystallization step. This is a substantial improvement over the prior art using 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, which required multiple recrystallizations to reach 95–97% ee after an initial 85–90% ee [1].
| Evidence Dimension | Enantiomeric Excess (ee) after First Crystallization |
|---|---|
| Target Compound Data | 98% ee |
| Comparator Or Baseline | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate: 85–90% ee |
| Quantified Difference | 8–13 percentage points higher ee in one step |
| Conditions | Classical salt resolution of dl-threo methylphenidate in isopropyl alcohol (IPA) at 60°C with 1 eq. (-)-menthoxyacetic acid; yield 47% by weight. |
Why This Matters
Higher ee in a single crystallization reduces process steps, solvent usage, and purification time, directly lowering the cost of goods in pharmaceutical manufacturing.
- [1] US6121453A. Resolution of threo-methylphenidate. First crystallization gave salt corresponding to 98% ee d-threo methylphenidate; comparator method gave 85-90% ee initially. View Source
